N-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide
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Overview
Description
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and two chlorophenyl groups attached at specific positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can intercalate with DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activity.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its potential as a dual c-Met/VEGFR-2 inhibitor in cancer therapy.
Uniqueness
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE stands out due to its specific structural features, such as the presence of two chlorophenyl groups and its ability to form stable complexes with DNA. These properties make it a promising candidate for further research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C19H15Cl2N5O |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C19H15Cl2N5O/c1-11(27)22-18-24-19-23-16(12-2-6-14(20)7-3-12)10-17(26(19)25-18)13-4-8-15(21)9-5-13/h2-10,17H,1H3,(H2,22,23,24,25,27) |
InChI Key |
SPBWLYZWZBBJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN2C(C=C(NC2=N1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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